Pemetrexed L-Glutamic Acid Trisodium Salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

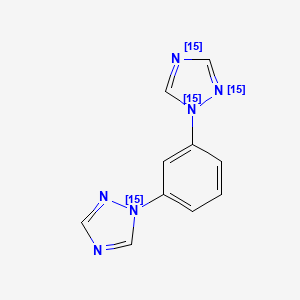

Pemetrexed L-Glutamic Acid Trisodium Salt is a compound with the molecular formula C25H25N6O9.3Na and a molecular weight of 622.47 . It is an impurity of Pemetrexed, which is a chemotherapy drug .

Molecular Structure Analysis

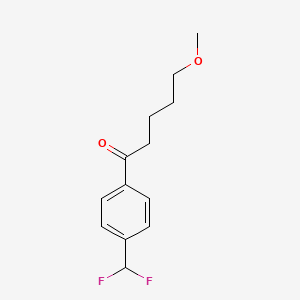

The molecular structure of Pemetrexed L-Glutamic Acid Trisodium Salt can be represented by the SMILES notation: [Na+]. [Na+]. [Na+].NC1=NC (=O)c2c (CCc3ccc (cc3)C (=O)N [C@@H] (CCC (=O)N [C@@H] (CCC (=O) [O-])C (=O) [O-])C (=O) [O-])c [nH]c2N1 .

Physical And Chemical Properties Analysis

Pemetrexed L-Glutamic Acid Trisodium Salt is a crystalline solid, granular or powder that is white to off-white in color . It is soluble in water at 100 mg/mL . It is very poorly soluble in DMSO and ethanol .

Scientific Research Applications

Oncology Research

Pemetrexed L-Glutamic Acid Trisodium Salt: is primarily used in the treatment of various cancers, particularly non-small cell lung cancer (NSCLC) and mesothelioma . It functions as an antifolate chemotherapeutic agent, inhibiting cancer cell replication by disrupting folate-dependent metabolic processes . Clinical trials have demonstrated its efficacy when used alone or in combination with other drugs like cisplatin .

Neurology Research

In neurology, this compound’s role is less direct but still significant. It serves as a reference standard in neurotransmission studies, aiding in the development of new neurological drugs . Its impact on neurodegenerative diseases is an area of ongoing research, with potential applications in understanding disease mechanisms and treatment effects .

Pharmacology

Pharmacologically, Pemetrexed L-Glutamic Acid Trisodium Salt is an important reference material. It helps in understanding drug interactions, side effects, and mechanisms of action in various medications . Its pharmacokinetic properties are crucial for optimizing dosages and minimizing adverse effects in patients .

Biochemistry

Biochemically, the compound is used to study enzyme inhibition, particularly in the context of thymidylate synthase and dihydrofolate reductase . These enzymes are critical in DNA synthesis and repair, and their inhibition by Pemetrexed can lead to a better understanding of cellular metabolism and cancer treatment strategies .

Molecular Biology

In molecular biology, Pemetrexed L-Glutamic Acid Trisodium Salt is utilized in proteomics research. It helps in the identification and quantification of proteins, especially those involved in cell cycle regulation and apoptosis . This is vital for understanding the molecular underpinnings of diseases and developing targeted therapies .

Clinical Trials

Lastly, in clinical trials, this compound is often used as an impurity standard to ensure the quality and consistency of pharmaceutical products . It also plays a role in the development of new drug formulations and the assessment of their safety and efficacy .

Safety And Hazards

Pemetrexed L-Glutamic Acid Trisodium Salt can cause skin irritation and is suspected of causing genetic defects . It may damage fertility or the unborn child and causes damage to organs (Blood) through prolonged or repeated exposure . It is advised to avoid breathing dust and to wash thoroughly after handling .

properties

CAS RN |

1265908-59-5 |

|---|---|

Product Name |

Pemetrexed L-Glutamic Acid Trisodium Salt |

Molecular Formula |

C25H28N6Na3O9 |

Molecular Weight |

625.501 |

IUPAC Name |

(2S)-2-[[(4S)-4-[[4-[2-(2-amino-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid;sodium |

InChI |

InChI=1S/C25H28N6O9.3Na/c26-25-30-20-19(22(36)31-25)14(11-27-20)6-3-12-1-4-13(5-2-12)21(35)29-16(24(39)40)7-9-17(32)28-15(23(37)38)8-10-18(33)34;;;/h1-2,4-5,11,15-16H,3,6-10H2,(H,28,32)(H,29,35)(H,33,34)(H,37,38)(H,39,40)(H4,26,27,30,31,36);;;/t15-,16-;;;/m0.../s1 |

InChI Key |

QMXHFJBYTKIYEI-XYTXGRHFSA-N |

SMILES |

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)N=C(N3)N)C(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O.[Na].[Na].[Na] |

synonyms |

N-[4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-γ-glutamyl-L-glutamic Acid Sodium Salt; Pemetrexed Impurity D; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-Hydroxypropyl)(propyl)sulfamoyl]benzoic acid](/img/structure/B589087.png)

![1-[(2'-Cyano-1,1'-biphenyl-4-yl)methyl]-2-ethoxy-d5-7-benzimidazolecarboxylic Acid Methyl Ester](/img/structure/B589092.png)

![Indeno[1,2,3-cd]pyrene-d12](/img/structure/B589106.png)

![Dibenzo[a,h]anthracene-d14](/img/structure/B589107.png)